N5-Propyl Substitution: Structural Differentiation from N5-Methyl Pyrazolo[3,4-d]pyrimidin-4-one CDK2 Inhibitors
The target compound bears an N5-n-propyl substituent, which is structurally distinct from the N5-methyl group found in the most potent CDK2 inhibitors of the pyrazolo[3,4-d]pyrimidin-4-one class. In the study by Xie et al. (2022), compounds 1e and 1j—which feature N5-methyl substitution with specific N1-aryl groups—achieved CDK2 IC₅₀ values of 1.71 μM and 1.60 μM, respectively, and MCF-7 antiproliferative IC₅₀ values of 10.79 μM and 10.88 μM [1]. The N5-propyl chain in the target compound is longer and more lipophilic (calculated clogP increment of approximately +1.0 vs. methyl), which would alter both the binding mode within the CDK2 ATP pocket and the compound's physicochemical profile. No published head-to-head comparison exists, but the structural divergence at N5 is a critical determinant of kinase selectivity as demonstrated across multiple pyrazolo[3,4-d]pyrimidine series [2]. This compound provides a previously unexplored N5-alkyl vector for SAR exploration.
| Evidence Dimension | N5-alkyl chain length and lipophilicity |
|---|---|
| Target Compound Data | N5 = n-propyl (C₃H₇); calculated clogP for scaffold ≈ 3.0–3.5 |
| Comparator Or Baseline | Reference compounds 1e/1j (Xie 2022): N5 = methyl (CH₃); MCF-7 IC₅₀ = 10.79/10.88 μM; CDK2 IC₅₀ = 1.71/1.60 μM |
| Quantified Difference | N5 chain: propyl vs. methyl (+2 carbons); estimated ΔclogP ≈ +1.0 |
| Conditions | Structural comparison; reference data from MCF-7 breast cancer cell line (CCK-8 assay, 48 h) and CDK2 enzyme inhibition assay (Xie et al., 2022) |
Why This Matters
The N5-propyl group offers a distinct lipophilic and steric profile versus the extensively studied N5-methyl analogs, enabling exploration of underexamined regions of the CDK2 and PDE binding pockets and potentially conferring differential kinase selectivity.
- [1] Xie, F. et al. (2022). Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors. Bioorg. Med. Chem. Lett., 70, 128803. Compounds 1e (IC₅₀ MCF-7 = 10.79 μM; CDK2 IC₅₀ = 1.71 μM) and 1j (IC₅₀ MCF-7 = 10.88 μM; CDK2 IC₅₀ = 1.60 μM). View Source
- [2] Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Pharmaceuticals 2023, 16(11), 1593. Compound 4a CDK2 IC₅₀ = 0.21 μM vs. roscovitine IC₅₀ = 0.25 μM. View Source
